Decamethylferrocene hexafluorophosphate

Description

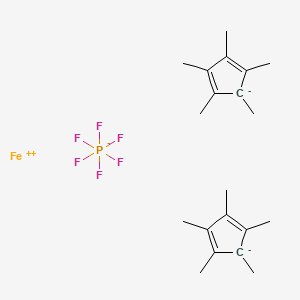

Structure

2D Structure

Properties

Molecular Formula |

C20H30F6FeP- |

|---|---|

Molecular Weight |

471.3 g/mol |

IUPAC Name |

iron(2+);1,2,3,4,5-pentamethylcyclopenta-1,3-diene;hexafluorophosphate |

InChI |

InChI=1S/2C10H15.F6P.Fe/c2*1-6-7(2)9(4)10(5)8(6)3;1-7(2,3,4,5)6;/h2*1-5H3;;/q3*-1;+2 |

InChI Key |

AXBFDADGHPAHCD-UHFFFAOYSA-N |

Canonical SMILES |

C[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.F[P-](F)(F)(F)(F)F.[Fe+2] |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for Decamethylferrocene Hexafluorophosphate

Established Synthetic Pathways for Decamethylferrocene Hexafluorophosphate (B91526)

The synthesis of decamethylferrocene hexafluorophosphate is typically achieved through the straightforward oxidation of the neutral decamethylferrocene molecule.

The most direct method for preparing this compound involves the reaction of its neutral precursor, permethylferrocene—also known as bis(pentamethylcyclopentadienyl)iron(II) or FeCp*₂—with hexafluorophosphoric acid (HPF₆). This reaction is an acid-base reaction coupled with an oxidation-reduction process where the iron(II) center is oxidized to iron(III).

The synthesis is generally conducted in a suitable organic solvent. Common choices for the solvent include polar organic solvents like chlorinated hydrocarbons or ethers, in which the resulting deep red, solid salt is soluble. The electron-donating nature of the ten methyl groups on the cyclopentadienyl (B1206354) rings makes decamethylferrocene a more potent reducing agent than ferrocene (B1249389), facilitating its oxidation. wikipedia.org

Exploration of Higher Oxidation States of Decamethylferrocene Cations

While the monocation ([FeCp₂]⁺) is common, research has successfully pushed the boundaries to explore and isolate the dication ([FeCp₂]²⁺), where the iron is in a formal +4 oxidation state. fu-berlin.denih.gov

The isolation of stable salts of the decamethylferrocene dication represents a significant achievement in organometallic chemistry. fu-berlin.de Ferrocene and its decamethyl derivative are typically used as electrochemical standards due to their well-behaved, reversible Fe(II)/Fe(III) redox couple. nih.gov However, by using exceptionally strong oxidizing agents, researchers have been able to synthesize and characterize surprisingly stable Fe(IV) salts of the [Cp*₂Fe]²⁺ dication. fu-berlin.denih.gov These salts have been characterized using methods such as X-ray crystallography and ⁵⁷Fe Mössbauer spectroscopy. fu-berlin.denih.gov

The formation of the decamethylferrocene dication requires potent oxidizing agents capable of overcoming the high potential for the second oxidation step. fu-berlin.denih.gov The synthesis must be carried out in inert solvents, such as sulfur dioxide (SO₂) or hydrogen fluoride (B91410) (HF), as the dication is highly reactive towards many organic solvents. researchgate.net

Several effective oxidative systems have been reported for this transformation. fu-berlin.denih.gov These routes involve the oxidation of decamethylferrocene using reagents like arsenic pentafluoride (AsF₅), antimony pentafluoride (SbF₅), or rhenium hexafluoride (ReF₆) in liquid sulfur dioxide. fu-berlin.denih.gov An alternative powerful oxidant system is the combination of [XeF]⁺[Sb₂F₁₁]⁻ in a solution of hydrogen fluoride and antimony pentafluoride (HF/SbF₅). wikipedia.orgfu-berlin.de These methods have led to the isolation of various dicationic salts, including those with counter-ions such as [AsF₆]⁻, [SbF₆]⁻, [As₂F₁₁]⁻, [Sb₂F₁₁]⁻, and [ReF₆]⁻. fu-berlin.denih.gov

| Oxidizing Agent | Solvent | Resulting Dication Salt Counter-ion | Reference |

|---|---|---|---|

| Arsenic pentafluoride (AsF₅) | Sulfur dioxide (SO₂) | [AsF₆]⁻, [As₂F₁₁]⁻ | fu-berlin.denih.gov |

| Antimony pentafluoride (SbF₅) | Sulfur dioxide (SO₂) | [SbF₆]⁻, [Sb₂F₁₁]⁻ | fu-berlin.denih.gov |

| Rhenium hexafluoride (ReF₆) | Sulfur dioxide (SO₂) | [ReF₆]⁻ | fu-berlin.denih.gov |

| [XeF]⁺[Sb₂F₁₁]⁻ | Hydrogen fluoride / Antimony pentafluoride (HF/SbF₅) | [Sb₂F₁₁]⁻ | wikipedia.orgfu-berlin.de |

Synthesis of Advanced Decamethylferrocene-Based Complexes and Adducts

The electron-rich nature of decamethylferrocene makes it an excellent electron donor for the formation of charge-transfer (CT) complexes and adducts with suitable electron acceptor molecules.

Charge-transfer complexes are formed from an electron donor and an electron acceptor, resulting in materials with unique electronic and optical properties. nih.gov Decamethylferrocene has been utilized as a donor in the synthesis of CT complexes with various organic acceptors.

One strategy involves the reaction with 1,4-quinone derivatives. For instance, CT complexes of decamethylferrocene with derivatives of 1,4-naphthoquinone (B94277) have been prepared and structurally characterized as neutral 1:2 donor-acceptor complexes. nih.gov The formation of these complexes can be achieved through methods like solvent-drop grinding. nih.gov Other strong organic acceptors, such as tetracyanoethylene (B109619) (TCNE) and 7,7,8,8-tetracyano-p-quinodimethane (TCNQ), are also known to form charge-transfer systems with decamethylferrocene. researchgate.net Similarly, ferrocene derivatives have been co-assembled with the electron-deficient acceptor F4TCNQ to form crystalline CT complexes. nih.govrsc.org These strategies highlight the versatility of decamethylferrocene in creating advanced materials whose properties are dictated by the choice of the acceptor and the resulting solid-state structure. nih.gov

| Acceptor Molecule Class | Specific Examples | Reference |

|---|---|---|

| 1,4-Quinone Derivatives | 1,4-Naphthoquinone derivatives, 1,4-Benzoquinone derivatives | nih.gov |

| Tetracyano- compounds | Tetracyanoethylene (TCNE), 7,7,8,8-Tetracyano-p-quinodimethane (TCNQ), F4TCNQ | nih.govresearchgate.netrsc.org |

Co-crystallization with Fullerenes and Related Carbon Nanostructures

The ability of decamethylferrocene to form co-crystals with carbon nanostructures like fullerenes is an area of significant research interest. Co-crystallization relies on non-covalent interactions to create highly ordered, multi-component solid-state structures.

Detailed research findings indicate that co-deposition of decamethylferrocene (Fe[C₅(CH₃)₅]₂) and buckminsterfullerene (B74262) (C₆₀) from solution yields solid adducts. researchgate.net The primary product obtained from this process is a co-crystalline material. researchgate.net Analysis of this major product through X-ray diffraction, ¹³C CPMAS NMR, and vibrational spectroscopy has shown that it is a co-crystalline adduct where the fullerene and decamethylferrocene molecules are packed together without significant electron charge transfer between them in the ground state. researchgate.net

In addition to the primary crystalline product, a secondary, amorphous powder product has also been observed. researchgate.net Vibrational spectroscopy (both IR and Raman) of this minor product suggests a solid structure where a degree of electron transfer between the decamethylferrocene donor and the fullerene acceptor may be possible. researchgate.net The formation of such donor-acceptor complexes highlights the potential for tuning the electronic properties of the resulting materials. The general principle of using crystal engineering to pre-organize fullerene molecules in a co-crystal lattice can lead to the formation of novel carbon polymers under specific conditions of heat and pressure. researchgate.net

While direct co-crystallization with this compound specifically is less documented, the studies with neutral decamethylferrocene demonstrate the capacity of the decamethylferrocenyl moiety to engage in the supramolecular assembly with fullerenes. This is analogous to how other electron donors form structured complexes with C₆₀. researchgate.netnih.gov

Formation of Hybrid Molecule-Based Magnets Incorporating Decamethylferrocenium

The decamethylferrocenium cation, [Fe(C₅Me₅)₂]⁺, is a paramagnetic species with a spin state of S = 1/2, making it an excellent component for constructing molecule-based magnets. Its derivatization strategies focus on combining it with other spin-containing units to achieve long-range magnetic ordering.

Charge-Transfer Salts:

One major strategy involves the formation of ionic charge-transfer salts with radical organic anions (acceptors). The reaction between decamethylferrocene and a strong electron acceptor leads to the oxidation of the ferrocene to the decamethylferrocenium cation and the reduction of the acceptor to a radical anion. The resulting solid contains chains of alternating cations and anions, and the magnetic interactions between the unpaired spins on each ion can lead to bulk magnetic ordering.

A landmark example is decamethylferrocenium tetracyanoethenide, [Fe(C₅Me₅)₂]⁺[TCNE]˙⁻. This compound was the first molecular material discovered to exhibit a ferromagnetic ground state. aip.orgaps.org It consists of parallel one-dimensional chains of alternating [Fe(C₅Me₅)₂]⁺ cations and [TCNE]˙⁻ anions. nih.govacs.org Extensive studies have shown it undergoes a transition to a ferromagnetic state at a critical temperature (Tc) of 4.8 K. aps.orgtandfonline.com The magnetic ordering is three-dimensional, arising from strong ferromagnetic intrachain interactions and weaker interchain couplings. nih.govacs.org

Another well-studied system is decamethylferrocenium 7,7,8,8-tetracyano-p-quinodimethanide, [Fe(C₅Me₅)₂]⁺[TCNQ]˙⁻. This system is notable for its polymorphism, where different crystal packing arrangements lead to distinct magnetic behaviors. ub.edu A ferromagnetic (FO) polymorph with a Tc of 3.1 K and a metamagnetic (MM) polymorph have been identified. ub.edu Both possess similar 1-D chain structures of alternating cations and anions but differ in their interchain arrangement, which alters the magnetic ground state. ub.edu

Interactive Data Table: Charge-Transfer Magnets

| Compound | Magnetic Ordering | Critical Temp. (Tc) | Key Structural Feature | Reference |

|---|---|---|---|---|

| [Fe(C₅Me₅)₂][TCNE] | Ferromagnetic | 4.8 K | 1-D chains of alternating cations and anions | aps.orgtandfonline.com |

| [Fe(C₅Me₅)₂][TCNQ] (FO Polymorph) | Ferromagnetic | 3.1 K | 1-D chains; specific interchain packing | ub.edu |

| [Fe(C₅Me₅)₂][TCNQ] (MM Polymorph) | Metamagnetic | N/A | 1-D chains; different interchain packing from FO | ub.edu |

Hybrid Organometallic-Inorganic Layered Magnets:

A second successful strategy involves using the bulky decamethylferrocenium cation to template the structure of extended inorganic magnetic networks. Specifically, [Fe(C₅Me₅)₂]⁺ has been intercalated as a counter-ion in layered bimetallic oxalate-bridged complexes. psu.edursc.org

These materials have the general formula [Fe(C₅Me₅)₂][M(II)M(III)(ox)₃], where M(II) and M(III) are different metal ions (e.g., Mn, Fe, Co, Cr, Ru) and 'ox' is the oxalate (B1200264) anion. psu.eduitn.pt Their structure consists of two-dimensional honeycomb-like anionic layers of [M(II)M(III)(ox)₃]⁻ separated by layers of the [Fe(C₅Me₅)₂]⁺ cations. itn.pt This creates a structure of alternating magnetic layers: the inorganic oxalate-based layer, which can be ferromagnetic or ferrimagnetic, and the layer of paramagnetic S=1/2 decamethylferrocenium cations. psu.edu

Research indicates that the two magnetic sublattices—the inorganic layer and the cation layer—behave mostly independently. psu.edu The critical temperatures for magnetic ordering are primarily determined by the interactions within the bimetallic oxalate layers and are similar to those found in related compounds with non-magnetic cations. psu.edu However, in the ordered state, the internal magnetic field created by the inorganic layers can induce spin polarization in the paramagnetic decamethylferrocenium cations. itn.pt

Interactive Data Table: Oxalate-Based Hybrid Magnets

| Compound Formula | Magnetic Ordering | Critical Temp. (Tc) | Key Structural Feature | Reference |

|---|---|---|---|---|

| [Fe(C₅Me₅)₂][Mn(II)Cr(III)(ox)₃] | Ferromagnetic | 5.5 K | 2-D honeycomb layers separated by cation layers | psu.edu |

| [Fe(C₅Me₅)₂][Fe(II)Fe(III)(ox)₃] | Ferrimagnetic | 40.0 K | 2-D honeycomb layers separated by cation layers | psu.edu |

| [Fe(C₅Me₅)₂][Co(II)Fe(III)(ox)₃] | Ferrimagnetic | 19.5 K | 2-D honeycomb layers separated by cation layers | psu.edu |

| [Fe(C₅Me₅)₂][Fe(II)Ru(III)(ox)₃] | Magnetic Ordering | 12.8 K | 2-D honeycomb layers separated by cation layers | itn.pt |

Advanced Electrochemical Characterization of Decamethylferrocene Hexafluorophosphate Systems

Fundamental Redox Behavior and Kinetics

The electrochemical signature of the decamethylferrocene/decamethylferrocenium hexafluorophosphate (B91526) system is defined by its clean, well-behaved redox characteristics. This has led to its extensive study and use in a variety of electrochemical investigations.

Reversible One-Electron Redox Processes of Decamethylferrocene/Decamethylferrocenium Couple

The core of decamethylferrocene's electrochemical utility lies in its participation in a chemically and electrochemically reversible, one-electron redox process. semanticscholar.org The oxidation of the neutral decamethylferrocene molecule ([Fe(C₅(CH₃)₅)₂]) to the decamethylferrocenium cation ([Fe(C₅(CH₃)₅)₂]⁺) involves the removal of a single electron from the iron(II) center, changing its oxidation state to iron(III). wikipedia.org This process is characterized as a classic outer-sphere reaction, where there is no making or breaking of chemical bonds, and the electron simply tunnels between the electrode and the molecule. semanticscholar.org In cyclic voltammetry, this reversibility is observed as a pair of oxidation and reduction peaks with a separation close to the theoretical value for a one-electron transfer.

Facile Electron Transfer Kinetics in Decamethylferrocene Systems

The electron transfer kinetics of the decamethylferrocene/decamethylferrocenium couple are known to be facile. This means the electron exchange between the electrode surface and the redox species occurs rapidly and with a low activation energy. The facile nature of this process is attributed to the minimal structural rearrangement required upon a change in oxidation state. The bulky methyl groups on the cyclopentadienyl (B1206354) rings effectively shield the iron center, leading to weaker interactions with the surrounding solvent molecules. researchgate.net This results in a smaller solvent reorganization energy barrier compared to less sterically hindered redox couples, contributing to the rapid kinetics.

Determination of Heterogeneous Electron-Transfer Rate Constants

The heterogeneous electron-transfer rate constant (k⁰) is a critical parameter that quantifies the kinetic facility of a redox couple at an electrode surface. For the decamethylferrocene system, this constant has been determined using techniques such as cyclic voltammetry. mdpi.com By analyzing the separation of the anodic and cathodic peak potentials at various scan rates, researchers can calculate the rate constant. tufts.eduglobalauthorid.com

Detailed studies have been conducted to measure these kinetic parameters under various conditions. For instance, low-temperature electrochemical studies have provided insight into the fundamental dynamics of electron transfer. In one such study, the rate constant for the decamethylferrocene couple was measured across a range of low temperatures in different solvent systems. acs.org

Table 1: Temperature-Dependent Heterogeneous Electron-Transfer Rate Constants for the Decamethylferrocene Couple This table presents data from a study investigating the kinetics of decamethylferrocene in low-temperature solvent systems. The rate constant (k⁰) shows a clear dependence on temperature.

| Temperature (K) | Solvent System | Rate Constant (k⁰) (cm/s) |

|---|

Data sourced from Richardson, J. N., Harvey, J., & Murray, R. W. (1994). The Journal of Physical Chemistry. acs.org

Decamethylferrocene/Decamethylferrocenium Couple as an Electrochemical Reference Standard

The reliability and predictability of its redox potential have positioned the decamethylferrocene/decamethylferrocenium couple as a superior internal reference standard for non-aqueous electrochemistry, often recommended over the traditional ferrocene (B1249389)/ferrocenium (B1229745) couple.

IUPAC Recommendations for Redox Standards in Non-Aqueous Solvents

In 1983, IUPAC recommended the use of internal reference redox systems (IRRS) to facilitate the comparison of electrode potentials in different non-aqueous solvents. medwinpublishers.com An ideal IRRS should have a formal potential that is not significantly affected by the chemical environment, including the solvent and supporting electrolyte. medwinpublishers.com While the ferrocene/ferrocenium (Fc/Fc⁺) couple was initially proposed, subsequent research has shown its formal potential to be highly dependent on solvent effects. medwinpublishers.comacs.org This dependency arises from interactions, such as hydrogen bonding and Lewis acid/base interactions, between the solvent and the iron center of the ferrocene molecule. acs.org

In contrast, the decamethylferrocene/decamethylferrocenium (DmFc/DmFc⁺) couple demonstrates significantly weaker interactions with solvent molecules. researchgate.netmedwinpublishers.com The ten methyl groups on the cyclopentadienyl rings create a steric shield that prevents solvent molecules from closely approaching the iron center. researchgate.net This structural feature minimizes solvent-solute interactions, making the DmFc/DmFc⁺ couple a much more reliable and "ideal" reference standard, as its potential remains more constant across a wide range of solvents. researchgate.netscispace.com

Solvent Dependence of Formal Redox Potentials

The superiority of the decamethylferrocene/decamethylferrocenium couple as a reference standard is most evident in studies comparing its redox potential to that of the ferrocene/ferrocenium couple across numerous solvents. semanticscholar.orgacs.orgscispace.com These studies consistently show that the redox potential of the Fc/Fc⁺ couple is significantly more solvent-dependent than that of the DmFc/DmFc⁺ couple. acs.orgacs.org This contradicts the widely used "ferrocene assumption" that the redox potential of the Fc/Fc⁺ couple is relatively independent of the solvent. researchgate.netacs.org

The difference in formal potentials between the two couples can vary by several hundred millivolts depending on the solvent, highlighting the significant error that can be introduced when using ferrocene as a standard without accounting for solvation effects.

Table 2: Variation in Potential Difference Between Fc/Fc⁺ and DmFc/DmFc⁺ Couples in Different Solvents This table illustrates the significant solvent dependence of the ferrocene/ferrocenium couple's redox potential relative to the decamethylferrocene/decamethylferrocenium couple. The potential difference is not constant, indicating varying degrees of solvent interaction.

| Solvent | Potential Difference (E°(Fc/Fc⁺) - E°(DmFc/DmFc⁺)) (mV) |

|---|---|

| 2,2,2-Trifluoroethanol | +583 |

Data sourced from Noviandri, I., Brown, K. N., et al. (1999). The Journal of Physical Chemistry B. acs.orgscispace.com

The data clearly demonstrates that the decamethylferrocene/decamethylferrocenium couple is better suited for studies on the thermodynamics of solvation of other redox couples, providing a more stable and reliable reference point. researchgate.netacs.org

Comparison with Ferrocene/Ferrocenium Couple as a Reference

The decamethylferrocene/decamethylferrocenium (DmFc/DmFc⁺) redox couple is often considered a superior redox standard compared to the ferrocene/ferrocenium (Fc/Fc⁺) couple, which is recommended by IUPAC for non-aqueous electrochemistry. soton.ac.ukresearchgate.netbeilstein-journals.org The primary advantage of the DmFc/DmFc⁺ system stems from the ten electron-donating methyl groups on its pentamethylcyclopentadienyl (Cp) rings. wikipedia.org These methyl groups make decamethylferrocene more easily oxidized than ferrocene, resulting in a more negative reduction potential. wikipedia.org For instance, in an acetonitrile (B52724) solution, the reduction potential for the [FeCp₂]⁺/⁰ couple is -0.59 V relative to a reference, which is more negative than that of the [FeCp₂]⁺/⁰ couple. wikipedia.org Another study in acetonitrile measured the Fe⁺III/Fe⁺II redox potential for Me₁₀Fc⁺/Me₁₀Fc at -0.096 V versus a Saturated Calomel Electrode (SCE), while the standard Fc⁺/Fc couple was observed at 0.403 V (vs SCE). acs.org

This difference in potential is just one aspect of its superiority. The bulky methyl groups create steric hindrance, effectively shielding the central iron atom and the cyclopentadienyl rings from interactions with solvent molecules and supporting electrolyte ions. researchgate.netresearchgate.net This structural feature leads to a redox potential that is significantly less dependent on the solvent environment compared to ferrocene. researchgate.netresearchgate.net Studies have shown that while the redox potential of the Fc/Fc⁺ couple can vary by as much as 150 mV across different non-aqueous solvents when measured against DmFc/DmFc⁺, the latter remains more stable. acs.org This stability makes the DmFc/DmFc⁺ couple a more reliable internal standard for comparing electrochemical measurements across various systems. researchgate.netacs.org Research in ionic liquids further confirms that the DmFc⁰/⁺ redox process is less dependent on the nature of the ionic liquid than the Fc⁰/⁺ couple, reinforcing its status as a preferred internal reference. researchgate.net

| Redox Couple | Reported Potential | Solvent | Reference | Source |

| [Fe(C₅(CH₃)₅)₂]⁺/⁰ | -0.59 V | Acetonitrile | Relative to a [FeCp₂]⁰/⁺ reference | wikipedia.org |

| [Fe(C₅H₅)₂]⁺/⁰ | -0.48 V | Dichloromethane (B109758) | vs Fc/Fc⁺ | wikipedia.org |

| Me₁₀Fc⁺/Me₁₀Fc | -0.096 V | Acetonitrile | vs SCE | acs.org |

| Fc⁺/Fc | 0.403 V | Acetonitrile | vs SCE | acs.org |

Applications as an Internal Current Reference in Voltammetry

The decamethylferrocene/decamethylferrocenium couple is well-established as an internal reference redox system for electrochemical analyses in non-aqueous media. beilstein-journals.org Its primary role is to provide a stable and reproducible potential against which the potentials of other analytes can be accurately measured. This is crucial in non-aqueous solvents where reference electrodes can have unstable or unknown junction potentials. acs.org By adding decamethylferrocene to the solution under study, its well-defined and solvent-independent redox wave serves as a fixed point on the potential scale.

In practice, cyclic voltammetry experiments are conducted to correct the redox potential values of a target compound by referencing them against the known E₁/₂ of the DmFc⁺/DmFc couple. researchgate.net For example, the redox potential of the ferrocene/ferrocenium couple is often calibrated in this manner. researchgate.net This method ensures consistency and comparability of data across different experiments and laboratories. beilstein-journals.orgresearchgate.net The use of decamethylferrocene as an internal standard is particularly advantageous due to its chemical stability and the reversibility of its one-electron redox process. researchgate.netbeilstein-journals.org These properties ensure that it does not interfere with the electrochemistry of the analyte of interest, providing a reliable reference point without introducing complications. beilstein-journals.org

Voltammetric Methodologies in Decamethylferrocene Hexafluorophosphate Research

Linear Sweep Voltammetry and Cyclic Voltammetry Studies

Linear sweep voltammetry (LSV) and cyclic voltammetry (CV) are fundamental electrochemical techniques used extensively to characterize the this compound system. jecst.orgpku.edu.cn These methods involve applying a linearly changing potential to an electrode and measuring the resulting current, providing insights into the thermodynamics and kinetics of the redox processes. jecst.orgutep.edu

In CV studies of decamethylferrocene, a characteristic reversible one-electron oxidation wave is typically observed. soton.ac.ukresearchgate.net The voltammogram shows symmetrical anodic and cathodic peaks, and the potential difference between these peaks (ΔEp) is close to the theoretical value of 59/n mV (where n=1) for a reversible process at room temperature. The half-wave potential (E₁/₂), calculated as the average of the anodic and cathodic peak potentials, provides the formal potential of the DmFc/DmFc⁺ couple. utep.edu Researchers use CV to determine key parameters such as diffusion coefficients and heterogeneous electron-transfer rate constants in various media, including organic solvents and ionic liquids. researchgate.netrsc.org For example, CV experiments in nitrogen-degassed dichloromethane with tetrabutylammonium (B224687) perchlorate (B79767) as the electrolyte at a scan rate of 100 mV s⁻¹ are used to characterize the redox behavior of the DmFc⁺/DmFc couple. researchgate.net LSV, which involves a single potential sweep, is also employed, particularly in studies in unconventional media like supercritical fluids, to investigate redox behavior at microelectrodes. soton.ac.uk

Steady-State Voltammetry at Microelectrodes

Steady-state voltammetry at microelectrodes is a powerful technique for investigating the electrochemical properties of this compound, especially in highly resistive media where conventional electrodes are limited by significant IR drop. conicet.gov.ar This method takes advantage of the enhanced mass transport to microelectrodes, which results in a sigmoidal-shaped voltammogram rather than the peak-shaped response seen in transient techniques like CV at macroelectrodes. soton.ac.ukconicet.gov.ar The key feature of this voltammogram is the limiting current (iL), a plateau current that is independent of time.

This limiting current is directly proportional to the concentration of the electroactive species and its diffusion coefficient. conicet.gov.ar Researchers have utilized steady-state voltammetry to study the reduction of decamethylferrocenium hexafluorophosphate in low-permittivity solvents like dichloromethane. conicet.gov.ar By measuring the limiting current, the diffusion coefficient of the decamethylferrocenium cation and its ion pair with the hexafluorophosphate anion can be accurately calculated. conicet.gov.ar Studies in supercritical fluids like trifluoromethane (B1200692) have also employed this technique to measure diffusion coefficients as a function of fluid density. researchgate.net The sigmoidal waves observed in these experiments confirm the feasibility of using such systems for detailed electrochemical analysis. soton.ac.ukresearchgate.net

Amperometric Investigations

Amperometric techniques, such as chronoamperometry, are used to complement voltammetric studies of this compound. researchgate.net In chronoamperometry, a potential step is applied to the working electrode, and the resulting current is measured as a function of time. This method is particularly useful for determining the diffusion coefficients (D) of both the oxidized (DmFc⁺) and reduced (DmFc) forms of the couple, as well as the heterogeneous electron-transfer rate constant (k⁰). researchgate.net

Research conducted in various ionic liquids has employed chronoamperometry to investigate the behavior of decamethylferrocene. researchgate.net By fitting the experimental chronoamperometric data with numerical simulations, these studies have successfully determined the solubility, D values, and k⁰ for both DmFc and DmFc⁺ under different atmospheric conditions (argon and vacuum). researchgate.net These investigations revealed that the ratio of diffusion coefficients (D(DmFc)/D(DmFc⁺)) is approximately 1 in certain ionic liquids, which is a significant finding for its application as an internal reference. researchgate.net

Electrochemical Studies in Diverse Media

The electrochemical behavior of this compound has been investigated across a wide range of media, highlighting its robustness and versatility as a redox probe.

Organic Solvents: In conventional organic solvents like acetonitrile and dichloromethane, decamethylferrocene exhibits well-behaved, reversible electrochemistry. wikipedia.orgconicet.gov.ar These solvents are often used as benchmarks for determining its fundamental electrochemical parameters, such as its formal potential and diffusion coefficient. researchgate.netconicet.gov.ar Studies in dichloromethane at microelectrodes have focused on the reduction of the decamethylferrocenium cation, analyzing the effects of ion association on limiting currents. conicet.gov.ar

Ionic Liquids (ILs): The electrochemistry of decamethylferrocene has been studied in various ionic liquids to assess its suitability as a reference standard in these media. researchgate.netresearchgate.net Voltammetric and amperometric studies show that the DmFc⁰/⁺ redox process is less dependent on the specific nature of the ionic liquid compared to ferrocene. researchgate.net The diffusion coefficients and electron-transfer kinetics have been determined in ILs such as 1-methyl-3-butylimidazolium bis(trifluoromethylsulfonyl)amide. researchgate.net

Supercritical Fluids: Supercritical fluids, such as trifluoromethane (CHF₃), difluoromethane (B1196922) (R32), and carbon dioxide (CO₂), represent a unique class of solvents for electrochemical studies due to their tunable properties. soton.ac.ukresearchgate.net Research using linear sweep and steady-state voltammetry at platinum microelectrodes has been conducted in these media. soton.ac.ukresearchgate.net These studies have measured the diffusion coefficients of decamethylferrocene and its cation as a function of fluid density, demonstrating the feasibility of performing quantitative electrochemical measurements in these highly resistive environments. researchgate.net For example, the diffusion coefficient of decamethylferrocene in supercritical difluoromethane at 360 K and 17.6 MPa was found to be 8.3 × 10⁻⁵ cm² s⁻¹. researchgate.net

Deep Eutectic Solvents (DESs): While direct studies on this compound in DESs are less common, the behavior of ferrocene has been well-characterized in these media. rsc.org Given the established comparisons between ferrocene and decamethylferrocene in other non-conventional solvents like ionic liquids, similar investigations in DESs are a logical extension, leveraging the advantages of DmFc as a stable reference. researchgate.netrsc.org

| Compound | Medium | Technique | Finding / Measured Parameter | Source |

| Decamethylferrocenium hexafluorophosphate | Dichloromethane | Steady-State Voltammetry | Calculation of diffusion coefficient from limiting current | conicet.gov.ar |

| Decamethylferrocene | Supercritical Difluoromethane | Microelectrode Voltammetry | Diffusion Coefficient (D) = 8.3 × 10⁻⁵ cm² s⁻¹ (at 360 K, 17.6 MPa) | researchgate.net |

| Decamethylferrocene | Ionic Liquids | CV and Chronoamperometry | Determination of D and k⁰; confirmed as a superior reference to Fc | researchgate.net |

| Decamethylferrocene | Supercritical Trifluoromethane | Microelectrode Voltammetry | Measurement of diffusion coefficients as a function of density | researchgate.net |

Electrochemistry in Conventional Organic Solvents (e.g., Acetonitrile, Dichloromethane)

The electrochemical behavior of the decamethylferrocene/decamethylferrocenium ([Me₁₀Fc]⁰/⁺) redox couple, often involving the hexafluorophosphate salt, has been extensively studied in conventional organic solvents like acetonitrile (MeCN) and dichloromethane (CH₂Cl₂). In these media, it is often utilized as a superior internal reference redox standard compared to ferrocene due to its more solvent-independent redox potential. researchgate.netscispace.com The one-electron oxidation process is typically characterized as a reversible, outer-sphere reaction. nih.gov

In acetonitrile, cyclic voltammetry studies of decamethylferrocene demonstrate reversible or quasi-reversible behavior. soton.ac.ukdtic.milutexas.edu Studies have been conducted over a wide range of temperatures, from 25°C up to supercritical conditions (282°C), with the redox waves remaining well-defined. utexas.edu The stability of decamethylferrocene across such a broad temperature range makes it a valuable probe for studying solvent properties under extreme conditions. dtic.mil However, as temperature increases in near-critical and supercritical acetonitrile, the peak-to-peak potential separation in cyclic voltammograms tends to increase, an effect attributed to rising uncompensated resistance in the electrochemical cell. soton.ac.ukdtic.mil

Molecular dynamics simulations have been employed to compute the absolute oxidation potentials for the decamethylferrocene redox couple in solvents including acetonitrile and 1,2-dichloroethane. acs.orgnih.gov These computational studies help in understanding how the solvent environment and ion concentrations modulate the redox potential. nih.gov Experimental measurements in various organic solvents, including acetonitrile and dichloromethane, have shown that the redox potential of ferrocene can vary significantly when measured against the more stable decamethylferrocene standard. scispace.com This highlights the latter's reliability as an internal reference. scispace.com The one-electron oxidation of decamethylferrocene in acetonitrile has also been investigated as a model system in the absence of an intentionally added supporting electrolyte, shedding light on self-supported electrosynthetic processes. bath.ac.uk

Table 1: Electrochemical Data for Decamethylferrocene (DMFc) in Acetonitrile

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Diffusion Coefficient (D) | 1.8 x 10⁻⁵ cm²/s | 25 °C (1.01 bar) | dtic.mil |

| Diffusion Coefficient (D) | 9.3 x 10⁻⁵ cm²/s | 248 °C (116 bar) | dtic.mil |

| Reversibility | Reversible or quasi-reversible | 25°C to 282°C | utexas.edu |

Electrochemical Behavior in Weakly Coordinating Solvents

The electrochemical properties of this compound are significantly influenced by the nature of the solvent and the supporting electrolyte anion. In weakly coordinating solvents, which have a low tendency to interact with dissolved species, ion-pairing effects can become prominent and alter redox potentials. researchgate.net The use of electrolytes containing large, weakly-coordinating anions, such as fluoroarylborates, is crucial for studying cationic organometallic species. researchgate.net These anions are designed to be minimally interactive, thereby stabilizing the cationic form of the redox couple, [Me₁₀Fc]⁺, and allowing for the study of the intrinsic electron transfer process with minimal perturbation from the electrolyte. researchgate.net

Research has shown that in solvents like dichloromethane, ion-pair formation can lead to shifts in measured redox potentials. researchgate.net The choice of supporting electrolyte anion is therefore critical. Traditional anions like perchlorate or hexafluorophosphate are considered relatively small. researchgate.net In contrast, larger, completely fluorinated phenyl borate (B1201080) anions are known to effectively stabilize organometallic cations, ensuring that the observed electrochemical processes are primarily due to the oxidation and reduction of the metal center. researchgate.net This is particularly important for achieving ideal or near-ideal electrochemical reversibility for redox couples in solvents that are not strongly coordinating. researchgate.net The stability afforded by these weakly coordinating anions allows for more accurate determination of the thermodynamic and kinetic parameters of the electron transfer reaction.

High-Pressure and Variable-Temperature Electrochemistry in Supercritical Fluids

Supercritical fluids (SCFs) offer a unique medium for electrochemical investigations due to their tunable physicochemical properties, such as density, viscosity, and dielectric constant, which can be altered by modest changes in pressure and temperature. royalsocietypublishing.orgroyalsocietypublishing.org The decamethylferrocene/decamethylferrocenium hexafluorophosphate system has served as a key model for exploring electrochemical phenomena under these advanced conditions. soton.ac.ukroyalsocietypublishing.orgconicet.gov.ar

The electrochemical behavior of decamethylferrocene (DMFc) and its hexafluorophosphate salt has been examined in several supercritical fluids.

Supercritical Trifluoromethane (scCHF₃): Extensive studies have been conducted in scCHF₃. soton.ac.ukroyalsocietypublishing.orgconicet.gov.aracs.orgresearchgate.netibm.comconicet.gov.ar Linear sweep voltammetry at platinum microelectrodes has been used to measure the diffusion coefficients of both DMFc and its cation (DMFc⁺) at 323.15 K across various densities. royalsocietypublishing.orgacs.orgresearchgate.netibm.com These studies have shown that scCHF₃ is a viable medium for electrochemical experiments, and tetrabutylammonium hexafluorophosphate (TBAPF₆) can be used as a supporting electrolyte despite significant ion pairing in the low dielectric constant environment. conicet.gov.arconicet.gov.ar Remarkably, well-defined voltammograms for DMFc oxidation can be obtained even without any supporting electrolyte. royalsocietypublishing.org

Supercritical Difluoromethane (scCH₂F₂): The voltammetry of the DMFc/DMFc⁺ couple has also been investigated in scCH₂F₂. soton.ac.uk This solvent, like other hydrofluorocarbons (HFCs), is polar enough to allow for electrochemical measurements with minimal ohmic distortion, sometimes without the need for a co-solvent. royalsocietypublishing.org

Supercritical Acetonitrile (scMeCN): Decamethylferrocene has demonstrated reversible or quasi-reversible electrochemical behavior in near-critical and supercritical acetonitrile at temperatures ranging from 298 K to 555 K. soton.ac.ukdtic.mil It has proven to be a stable redox probe under these high-temperature conditions, making it a useful molecule for characterizing the properties of scMeCN and a convenient reference redox couple. dtic.mildtic.mil

Pressure and temperature have profound effects on the electrochemical responses in supercritical fluids.

Effect of Temperature: As temperature increases, the viscosity of the solvent decreases significantly, leading to a substantial increase in the diffusion coefficient (D) of the electroactive species. dtic.mil For instance, the diffusion coefficient of DMFc in acetonitrile was found to increase from 1.8 x 10⁻⁵ cm²/s at 25°C to 9.3 x 10⁻⁴ cm²/s at 248°C. dtic.mil This increase in D enhances the importance of hemispherical diffusion, causing cyclic voltammograms at larger electrodes to exhibit more plateau-shaped limiting currents, a feature typically seen with ultramicroelectrodes. dtic.mil In scMeCN, increasing temperature also leads to a larger peak-to-peak separation in voltammograms, which is attributed to an increase in the uncompensated solution resistance. soton.ac.ukdtic.mil

Effect of Pressure: Pressure variations directly influence the density and viscosity of the supercritical fluid. royalsocietypublishing.org In studies of ferrocene in supercritical chlorodifluoromethane, an increase in pressure resulted in a decrease in the limiting current for oxidation, a consequence of the rapid increase in fluid density and viscosity. royalsocietypublishing.org The potential of the reference electrode can also be a function of pressure, leading to shifts in the observed half-wave potentials. royalsocietypublishing.org High-pressure electrochemistry is an emerging field, with pressure being a key parameter to overcome mass transfer limitations and influence reaction selectivity and activity. rsc.org

Table 2: Influence of Temperature on the Diffusion Coefficient of Decamethylferrocene in Acetonitrile

| Temperature (°C) | Pressure (bar) | Diffusion Coefficient (cm²/s) | Reference |

|---|---|---|---|

| 25 | 1.01 | 1.8 x 10⁻⁵ | dtic.mil |

| 248 | 116 | 9.3 x 10⁻⁴ | dtic.mil |

The concentration of the supporting electrolyte plays a critical role in the observed limiting currents, particularly in low dielectric constant media like supercritical fluids where ion association is significant. conicet.gov.arresearchgate.netconicet.gov.ar

In studies of decamethylferrocenium hexafluorophosphate (DMFc⁺PF₆⁻) reduction in scCHF₃, the limiting current was found to be strongly influenced by the concentration of the supporting electrolyte, TBAPF₆. soton.ac.uk A decrease in the supporting electrolyte concentration caused an increase in the limiting current for the reduction of DMFc⁺. soton.ac.uk This phenomenon is attributed to the effects of migration. soton.ac.uk In low conductivity media, the electric field outside the diffusion layer is not fully suppressed, and charged analytes are transported by both diffusion and migration, leading to an enhancement of the limiting current. The extent of this enhancement depends on the degree of ion pairing of both the electroactive species and the supporting electrolyte. conicet.gov.aracs.orgresearchgate.net Theories have been developed to account for the effect of ion association on the limiting current at microelectrodes in these systems. conicet.gov.arresearchgate.netibm.com

Electrochemistry in Room Temperature Ionic Liquids

Room Temperature Ionic Liquids (RTILs) have been widely explored as solvents for electrochemical applications, and decamethylferrocene has been a key redox probe in these media. researchgate.netiaea.org It is often considered a superior internal reference standard to ferrocene in RTILs because its redox potential is less dependent on the specific nature of the ionic liquid. researchgate.netiaea.org

The electrochemical behavior of the [Me₁₀Fc]⁰/⁺ couple has been investigated in a variety of imidazolium-, pyrrolidinium-, ammonium-, and phosphonium-based RTILs. researchgate.netnih.goviaea.org These studies confirm a stable, one-electron redox mechanism. researchgate.net The voltammetry of decamethylferrocene has been evaluated to establish the potential windows of various RTILs. researchgate.net

A significant finding is the ability to observe the second oxidation process, from the cationic [Me₁₀Fc]⁺ to the dicationic [Me₁₀Fc]²⁺ (FeIII/IV), in specific RTILs. nih.gov This quasi-reversible reaction can be detected at highly positive potentials at glassy carbon and boron-doped diamond electrodes in RTILs containing the hydrophobic and difficult-to-oxidize tris(pentafluoroethyl)trifluorophosphate anion. nih.gov Advanced techniques like large amplitude Fourier-transformed alternating current (FT-AC) voltammetry have been essential to minimize background currents and accurately determine the thermodynamic and kinetic parameters for both the FeII/III and FeIII/IV processes. nih.gov

The diffusion coefficients of the neutral (DmFc) and cationic (DmFc⁺) species have been determined in several RTILs. iaea.org Interestingly, the ratio of their diffusion coefficients (D_DmFc / D_DmFc⁺) was found to be approximately 1 in ionic liquids such as 1-methyl-3-butylimidazolium bis(trifluoromethylsulfonyl)amide and 1-methyl-1-butylpyrrolidinium tris(pentafluoroethyl)trifluorophosphate, which is a desirable characteristic for an ideal internal redox standard. iaea.org

Table 3: Electrochemical Properties of Decamethylferrocene in Various Room Temperature Ionic Liquids

| Ionic Liquid | Observation/Finding | Reference |

|---|---|---|

| [C₄mpyrr][NTf₂] (1-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide) | Used as a model probe to study the effect of water on diffusion behavior. | researchgate.net |

| Tris(pentafluoroethyl)trifluorophosphate-based ILs | Detection of the quasi-reversible [Me₁₀Fc]⁺/²⁺ (FeIII/IV) process. | nih.gov |

| 1-methyl-3-butylimidazolium bis(trifluoromethylsulfonyl)amide | Ratio of diffusion coefficients D_DmFc / D_DmFc⁺ ≈ 1. | iaea.org |

| 1-methyl-1-butylpyrrolidinium tris(pentafluoroethyl)trifluorophosphate | Ratio of diffusion coefficients D_DmFc / D_DmFc⁺ ≈ 1. | iaea.org |

Voltammetric and Amperometric Behavior in Ionic Liquids

The electrochemical behavior of decamethylferrocene (DmFc) and its oxidized form, decamethylferrocenium hexafluorophosphate ([DmFc][PF₆]), has been extensively investigated in various room-temperature ionic liquids (ILs). researchgate.netresearchgate.net These studies consistently demonstrate that DmFc undergoes a well-defined, one-electron redox mechanism in these media. researchgate.net The DmFc⁰/+ redox process is often considered a superior internal reference standard compared to the more common ferrocene/ferrocenium (Fc/Fc⁺) couple in organic solvents and ILs. researchgate.netiaea.org This preference stems from the fact that the redox potential of DmFc is less dependent on the nature of the solvent. researchgate.net

Cyclic voltammetry (CV) studies in a range of imidazolium- and pyrrolidinium-based ILs show a reversible to quasi-reversible one-electron oxidation process. researchgate.netiaea.orgnih.gov The stability and predictable electrochemical response make DmFc a valuable probe for characterizing the properties of ILs. researchgate.net Amperometric and voltammetric data, when analyzed with numerical and digital simulations, allow for the determination of key electrochemical parameters, including heterogeneous electron-transfer rate constants (k⁰) and diffusion coefficients. researchgate.netiaea.org In studies involving the more complex [Me₁₀Fc]⁺ to [Me₁₀Fc]²⁺ (FeIII/IV) oxidation, large amplitude Fourier-transformed alternating current (FT-AC) voltammetry has been employed to minimize background current interference, enabling a clear determination of the thermodynamics and kinetics of the process. nih.gov

Impact of Working Atmosphere on Mass Transport (e.g., Argon vs. Vacuum)

The working atmosphere above the ionic liquid has a measurable impact on the mass transport properties of decamethylferrocene. Investigations comparing the electrochemical behavior under an argon atmosphere versus under vacuum have revealed a significant decrease in the rate of mass transport when the inert gas is removed. researchgate.netiaea.org Specifically, the rate of mass transport for decamethylferrocene was observed to decrease by 6% to 37% when the working atmosphere was changed from argon to vacuum. iaea.org

This effect is quantified by the change in the diffusion coefficient (D). The removal of dissolved argon from the highly viscous ionic liquid medium is believed to increase the viscosity of the solvent, thereby impeding the movement of the redox species and lowering the diffusion coefficient. This highlights the sensitivity of mass transport in ILs to subtle changes in the experimental environment.

Table 1: Effect of Working Atmosphere on the Diffusion Coefficient of Decamethylferrocene (DmFc) in Various Ionic Liquids.

| Ionic Liquid | D(DmFc) under Argon (x 10⁻⁷ cm²/s) | D(DmFc) under Vacuum (x 10⁻⁷ cm²/s) | Reference |

|---|---|---|---|

| 1-methyl-3-butylimidazolium bis(trifluoromethylsulfonyl)amide | 2.10 | 1.80 | researchgate.net |

| 1-methyl-3-hexylimidazolium bis(trifluoromethylsulfonyl)amide | 1.20 | 1.00 | researchgate.net |

| 1-methyl-1-butylpyrrolidinium tris(pentafluoroethyl)trifluorophosphate | 0.45 | 0.30 | researchgate.net |

| 1-methyl-3-ethylimidazolium tris(pentafluoroethyl)trifluorophosphate | 0.80 | 0.50 | researchgate.net |

Ion Pairing and Migrational Processes in Electrochemical Studies

Effects of Ion Association on Limiting Currents

In electrochemical systems, particularly in solvents with low to moderate dielectric constants, the association between charged species to form ion pairs can significantly influence the observed behavior. For the this compound system, the oxidized cation, [DmFc]⁺, can associate with the hexafluorophosphate anion, PF₆⁻, or other anions from the supporting electrolyte. This ion pairing has been shown to substantially modulate the oxidation potential, with shifts of up to 200 mV reported in electrolytes with 100 mM concentration. acs.org

This association directly impacts the limiting current in voltammetric experiments. The formation of a neutral ion pair, [DmFc⁺PF₆⁻], from the free ions alters the concentration gradients of the charged species near the electrode surface. Because the ion pair is neutral and diffuses at a different rate than the free cation, the total flux of the electroactive species to the electrode is affected. acs.org Consequently, the measured limiting current can deviate from the value predicted by the Cottrell equation, which assumes diffusion of non-interacting species. Theories have been developed to explicitly account for the effect of ion pairing on the limiting current. acs.org

Theoretical Models for Ion Association (e.g., OCSB Theory)

Several theoretical models are used to describe and quantify ion association in electrolyte solutions. A foundational concept is the Bjerrum model, which defines a critical distance between two oppositely charged ions in a solvent; ions separated by less than this distance are considered an ion pair. amazonaws.comlibretexts.org

For analyzing voltammetric data where ion pairing is significant, more specific models have been developed. One such framework is the theory developed by Oldham, Cardwell, Santos, and Bond (OCSB). acs.org This theory provides a method to analyze voltammetric data from microelectrodes to account for the effects of ion pairing on the limiting current. acs.org It allows for the determination of diffusion coefficients for the different species involved—the neutral molecule, the free ions, and the ion pair—by fitting experimental data. acs.org This approach enables a more accurate interpretation of electrochemical measurements in media where ion association cannot be neglected. General theoretical frameworks have also been developed to describe how thermodynamic and kinetic parameters are affected by the ionic association of redox-active species with electrolyte ions. nih.govrsc.org

Diffusion Coefficients of Free Ions and Ion Pairs

The diffusion coefficient (D) is a critical parameter that quantifies the rate of mass transport. In the context of the this compound system, voltammetric and chronoamperometric techniques are used to determine the diffusion coefficients of the neutral species, DmFc (D_neu_), and its oxidized form, [DmFc]⁺ (D_ion_). researchgate.netiaea.org The formation of ion pairs means that the measured diffusion coefficient of the charged species is often a weighted average of the diffusion of the free ion and the neutral ion pair.

Studies have focused on determining the ratio of the diffusion coefficients of the neutral and oxidized forms (D_neu_/D_ion_). researchgate.netiaea.org This ratio provides insight into the relative sizes and solvation of the species. Importantly, in certain ionic liquids such as 1-methyl-3-butylimidazolium bis(trifluoromethylsulfonyl)amide, the D(DmFc)/D(DmFc⁺) ratio is approximately 1. researchgate.netiaea.org This suggests that the neutral molecule and its cation (likely as an ion pair) have very similar hydrodynamic radii in these specific media. In other ILs, this ratio can be as high as 2.0. iaea.org The ability to distinguish between the diffusion of free ions and ion pairs is crucial for a complete understanding of reaction kinetics and mass transport in these systems. acs.org

Table 2: Diffusion Coefficients of Decamethylferrocene (DmFc) and Decamethylferrocenium (DmFc⁺) in Various Ionic Liquids under Argon.

| Ionic Liquid | D(DmFc) (x 10⁻⁷ cm²/s) | D(DmFc⁺) (x 10⁻⁷ cm²/s) | Ratio (D_DmFc_ / D_DmFc⁺_) | Reference |

|---|---|---|---|---|

| 1-methyl-3-butylimidazolium bis(trifluoromethylsulfonyl)amide | 2.10 | 2.10 | 1.00 | researchgate.net |

| 1-methyl-3-hexylimidazolium bis(trifluoromethylsulfonyl)amide | 1.20 | 0.90 | 1.33 | researchgate.net |

| 1-methyl-1-butylpyrrolidinium tris(pentafluoroethyl)trifluorophosphate | 0.45 | 0.45 | 1.00 | researchgate.net |

| 1-methyl-3-ethylimidazolium tris(pentafluoroethyl)trifluorophosphate | 0.80 | 0.80 | 1.00 | researchgate.net |

| 1-butyl-3-methylimidazolium hexafluorophosphate | 1.10 | 0.70 | 1.57 | researchgate.net |

Computational and Theoretical Investigations of Decamethylferrocene Hexafluorophosphate

Electronic Structure Elucidation and Spectroscopic Interpretation

Understanding the electronic structure of decamethylferrocene and its oxidized form, the decamethylferrocenium cation, is fundamental to interpreting its spectroscopic and electrochemical characteristics.

The iron center in decamethylferrocene is in the +2 oxidation state (Fe(II)), with a d⁶ electronic configuration. wikipedia.org In the presence of the two pentamethylcyclopentadienyl (Cp*) ligands, the five degenerate d-orbitals of the iron atom split into distinct energy levels. For ferrocene (B1249389) and its derivatives, which have D₅d symmetry, the d-orbitals split into a₁g, e₂g, and e₁g sets. In the neutral decamethylferrocene molecule, these orbitals are filled.

Detailed information regarding Ab Initio Configuration Interaction (CI) calculations specifically for the Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectra of decamethylferrocene hexafluorophosphate (B91526) was not available in the search results. This highly specialized computational technique would provide further insights into the unoccupied electronic states and the local atomic environment of the iron center.

Molecular Dynamics Simulations for Electrochemical Properties

Molecular dynamics (MD) simulations have proven to be a powerful tool for investigating the electrochemical properties of the decamethylferrocene/decamethylferrocenium redox couple in various environments. nih.gov These simulations can predict and explain the influence of solvent and ion interactions on the compound's redox potential.

MD simulations are utilized to compute the absolute oxidation potentials for the decamethylferrocene redox couple. nih.gov This is achieved by employing a thermodynamic cycle that separates the oxidation process into electronic and solvation components. The gas-phase adiabatic ionization energy is a key electronic component, with an experimental value of 5.8 eV for decamethylferrocene. acs.org The difference in solvation free energy between the oxidized and neutral species is then calculated from the simulations.

Computational studies have compared the performance of polarizable and non-polarizable force fields in explicit solvent simulations against implicit solvent models for predicting redox potentials in bulk solvents like water, acetonitrile (B52724), 1,2-dichloroethane, and trichloromethane. nih.govresearchgate.net These predictions are benchmarked against experimental values to validate the computational models. acs.organu.edu.au

Table 1: Predicted Absolute Oxidation Potentials of Ferrocene in Various Solvents

| Solvent | Force Field/Method | Predicted Absolute Oxidation Potential (V) |

| Acetonitrile (ACN) | PBE0/COSMO | ~5.0 |

| Acetonitrile (ACN) | OPLS-AA | Underestimates experimental value |

| Acetonitrile (ACN) | SAPT-FF | Underestimates experimental value |

| Trichloromethane (TCM) | OPLS-AA | ~0.2-0.3 V higher than other methods |

| Trichloromethane (TCM) | SAPT-FF (explicit) | Lower than OPLS-AA |

| Trichloromethane (TCM) | PBE0/COSMO (implicit) | Lower than OPLS-AA |

This table is based on data for ferrocene, providing a comparative context for the methodologies applied to decamethylferrocene. acs.org

The redox potential of decamethylferrocene is significantly influenced by the surrounding solvent and the concentration of ions in the electrolyte. nih.gov MD simulations have been employed to evaluate how ion coordination within organic electrolytes modulates the redox potential as a function of ionic concentration and the solvent's dielectric constant. researchgate.net For instance, in organic electrolytes composed of mixtures of ionic liquids like [BMIM⁺][BF₄⁻] and solvents such as acetonitrile, ion pairing effects can substantially alter the redox potential. nih.govresearchgate.net The electron-donating methyl groups on the Cp* rings make decamethylferrocene more reducing than ferrocene, and its redox potential is therefore different. In an acetonitrile solution, the reduction potential for the [FeCp*₂]⁺/⁰ couple is -0.59 V versus a [FeCp₂]⁰/⁺ reference. wikipedia.org

Using linear response theory, MD simulations can analyze the contribution of solvation to the redox potential by examining the distribution of the anion coordination number. nih.govacs.org This analysis reveals how the coordination of anions modulates the vertical ionization energy of decamethylferrocene. researchgate.net It has been shown that the inclusion of liquid-vacuum interfacial potentials is crucial for the consistent prediction and interpretation of redox potentials across different solvents and force fields. nih.govacs.org This consideration helps to compensate for artificial contributions to the solute cavity interfacial potential. nih.gov

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become an indispensable computational method for exploring the electronic structure, reactivity, and properties of complex organometallic systems such as decamethylferrocene hexafluorophosphate. By calculating the electron density of a system, DFT can provide fundamental insights into molecular geometries, reaction energetics, and electronic characteristics, thereby complementing and guiding experimental research.

Investigating Reaction Mechanisms and Intermediate Species (e.g., Protonated Decamethylferrocene)

DFT calculations are crucial for mapping out the intricate details of reaction mechanisms involving the decamethylferrocenium cation, [Fe(Cp*)₂]⁺. A significant application of this theoretical approach is the characterization of transient or unstable intermediate species that are difficult to isolate and study experimentally. Protonated forms of decamethylferrocene are a prime example of such species.

Theoretical studies on the related compound, ferrocene, have provided a framework for understanding these processes. DFT has been used to investigate reactions with various electrophiles, including the proton. unige.ch These studies can determine the most likely sites for electrophilic attack, such as protonation. For decamethylferrocene, this involves evaluating whether the proton adds to one of the pentamethylcyclopentadienyl (Cp*) rings or directly to the central iron atom. DFT calculations can model the geometries of these different isomers and, crucially, calculate their relative energies to predict the most thermodynamically stable form. unige.ch For instance, research on ferrocene has shown a rapid equilibrium between metal-protonated and ring-protonated (agostic) structures, with calculated proton affinities that align well with experimental data. unige.ch

By mapping the potential energy surface, DFT can identify transition state structures and calculate the activation energy barriers for their interconversion or subsequent reactions. This provides a detailed, step-by-step understanding of the reaction pathway. The choice of the specific functional and basis set within the DFT calculations is critical, as it directly influences the accuracy of the predicted energies and structures.

The illustrative data below represents typical results obtained from DFT calculations on protonated decamethylferrocene isomers, showcasing the insights that can be gained.

Table 1: Representative DFT-Calculated Data for Protonated Decamethylferrocene Isomers This table is interactive. Click on the headers to explore the data.

| Isomer | Protonation Site | Predicted Relative Energy (kcal/mol) | Key Geometric Parameter | Predicted Value (Å) |

|---|---|---|---|---|

| A | Iron Center | 0.0 (most stable) | Fe-H Bond Length | ~1.5 - 1.6 |

| B | Cp* Ring (exo) | > 10 | C-H Bond Length | ~1.1 |

| C | Cp* Ring (endo) | > 20 | C-H Bond Length | ~1.1 |

Note: The data presented are representative examples derived from DFT studies on similar ferrocene systems. unige.ch Actual values depend on the specific level of theory (functional and basis set) used.

Elucidating Charge-Transfer Interactions

This compound is an ionic compound consisting of the decamethylferrocenium cation ([Fe(Cp*)₂]⁺) and the hexafluorophosphate anion ([PF₆]⁻). While it is often modeled as a simple pair of discrete ions, DFT calculations allow for a more nuanced investigation into the subtle electronic interactions between them, specifically charge-transfer phenomena. acs.org

DFT can be used to precisely model the electronic structure of the ion pair and quantify the degree of charge transfer from the anion to the cation. youtube.com This is typically accomplished using population analysis methods, which partition the calculated electron density among the constituent ions. rsc.org Such analyses can reveal that the net charges on the cation and anion are not perfectly +1 and -1, respectively, indicating a small but significant covalent character to the interaction.

These computational investigations can identify the specific molecular orbitals involved in the charge-transfer process. For example, they can determine whether electron density is transferred from the fluorine atoms of the [PF₆]⁻ anion to the d-orbitals of the iron center or to the π-system of the Cp* rings. rsc.org The magnitude of this interaction can be correlated with physical properties, as charge-transfer interactions can influence a material's color, magnetic behavior, and conductivity. aps.org Studies on various charge-transfer salts of decamethylferrocene have successfully utilized these approaches. acs.org

The following table provides an example of the type of data generated from a DFT analysis of charge-transfer interactions in an ionic compound like this compound.

Table 2: Illustrative DFT Results for Charge-Transfer Analysis This table is interactive. Click on the headers to explore the data.

| Calculated Parameter | Description | Representative Value |

|---|---|---|

| Net Cation Charge | The calculated charge on the [Fe(Cp*)₂] moiety | +0.96 e |

| Net Anion Charge | The calculated charge on the [PF₆] moiety | -0.96 e |

| Charge Transferred | The amount of electron density transferred from anion to cation | 0.04 e |

| Donor Orbitals | Primary orbitals on the anion contributing to charge transfer | Orbitals with significant P-F character |

| Acceptor Orbitals | Primary orbitals on the cation accepting the charge transfer | Fe 3d and Cp* π* orbitals |

Note: This data is illustrative, based on the principles of DFT-based charge analysis. youtube.comrsc.org The values demonstrate a slight deviation from a purely ionic model.

Advanced Spectroscopic and Structural Probing of Decamethylferrocene Hexafluorophosphate and Its Derivatives

Solid-State Characterization Techniques

The solid-state properties of decamethylferrocene salts are crucial for understanding their stability and reactivity. Techniques such as X-ray crystallography, Mössbauer spectroscopy, and SQUID magnetometry offer a detailed picture of the molecular and electronic structure.

Crystallographic Studies of Decamethylferrocene Salts (e.g., Dicationic Species)

The isolation and crystallographic characterization of salts containing the dicationic form of decamethylferrocene, [Cp*₂Fe]²⁺, represent a significant advancement in the study of high oxidation state organometallic compounds. researchgate.nettandfonline.com These surprisingly stable Fe(IV) salts have been synthesized through the oxidation of decamethylferrocene using strong oxidizing agents like arsenic pentafluoride (AsF₅), antimony pentafluoride (SbF₅), or rhenium hexafluoride (ReF₆) in sulfur dioxide, or XeF in hydrogen fluoride (B91410). researchgate.nettandfonline.com

Single-crystal X-ray diffraction studies have revealed key structural features of these dicationic salts. For instance, the salt with the [Sb₂F₁₁]⁻ counter-ion exhibits a metallocene structure where the two pentamethylcyclopentadienyl (Cp) rings are parallel to each other. researchgate.nettandfonline.com In contrast, salts with [As₂F₁₁]⁻, [AsF₆]⁻, [SbF₆]⁻, and [ReF₆]⁻ as counter-ions show a notable deviation from this parallel arrangement, with the Cp rings exhibiting tilt angles ranging from 4° to 17°. researchgate.nettandfonline.com This tilting indicates a distortion of the ideal sandwich structure, likely influenced by crystal packing forces and the nature of the counter-ion.

Table 1: Crystallographic Data for Dicationic Decamethylferrocene Salts

| Counter-ion | Cp* Ring Arrangement | Tilt Angle (°) | Reference |

| [Sb₂F₁₁]⁻ | Parallel | 0 | researchgate.nettandfonline.com |

| [As₂F₁₁]⁻ | Tilted | 4-17 | researchgate.nettandfonline.com |

| [AsF₆]⁻ | Tilted | 4-17 | researchgate.nettandfonline.com |

| [SbF₆]⁻ | Tilted | 4-17 | researchgate.nettandfonline.com |

| [ReF₆]⁻ | Tilted | 4-17 | researchgate.nettandfonline.com |

Mössbauer Spectroscopy for Iron Oxidation States and Electronic Environment

⁵⁷Fe Mössbauer spectroscopy is a powerful tool for probing the local electronic environment of the iron nucleus, providing direct evidence of its oxidation state and spin state. acs.org In the case of the dicationic decamethylferrocene salts, [Cp*₂Fe]²⁺, Mössbauer spectroscopy has been instrumental in confirming the Fe(IV) oxidation state. researchgate.nettandfonline.com

Studies on these salts reveal a consistent ³E ground state with a spin quantum number S = 1, arising from a 3d electronic configuration of e₂g³a₁g¹. researchgate.nettandfonline.com This finding is crucial as it describes the d-orbital splitting and the resulting electronic structure of the high-valent iron center. The Mössbauer parameters, such as the isomer shift (δ) and quadrupole splitting (ΔE_Q), provide a unique fingerprint for the Fe(IV) state within this specific coordination environment.

Superconducting Quantum Interference Device (SQUID) Magnetization Studies

Superconducting Quantum Interference Device (SQUID) magnetometry is a highly sensitive technique used to measure the magnetic properties of materials. For the dicationic decamethylferrocene salts, SQUID magnetization studies have been employed to determine their magnetic susceptibility and to corroborate the electronic ground state deduced from Mössbauer spectroscopy. researchgate.nettandfonline.com

The results from these studies are in complete agreement with the Mössbauer data, confirming the S = 1 spin triplet ground state for all the isolated [Cp*₂Fe]²⁺ salts. researchgate.nettandfonline.com The temperature-dependent magnetization measurements are consistent with a paramagnetic system with two unpaired electrons, as expected for the e₂g³a₁g¹ electronic configuration. These magnetic studies are vital for a complete understanding of the electronic structure of these novel Fe(IV) compounds.

Investigations of Charge-Transfer Complexes

Decamethylferrocene, being a strong electron donor, readily forms charge-transfer (CT) complexes with various electron acceptors. The study of these complexes provides insights into the fundamental processes of electron transfer.

Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy of Charge-Transfer Complexes

Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is a powerful element-specific technique for probing the unoccupied electronic states of a material. By exciting a core electron to an unoccupied level, NEXAFS provides detailed information about the partial density of unoccupied states and the nature of chemical bonding. In the context of charge-transfer complexes, NEXAFS can be used to study the transfer of charge from the donor (decamethylferrocene) to the acceptor molecule by observing changes in the absorption edges of the constituent elements.

While specific NEXAFS studies on decamethylferrocene hexafluorophosphate (B91526) charge-transfer complexes are not extensively reported, the principles of the technique are highly relevant. For instance, in a hypothetical CT complex with an acceptor like tetracyanoquinodimethane (TCNQ), one would expect to see shifts in the C 1s and N 1s absorption edges of the TCNQ molecule upon complexation, indicative of the partial filling of its lowest unoccupied molecular orbital (LUMO) with charge transferred from the decamethylferrocene. Similarly, changes in the Fe L-edge spectrum could provide information about the change in the electronic state of the iron center.

Infrared (IR) and Raman Spectroscopic Analysis of Electron Transfer in Solid Adducts

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is highly sensitive to changes in molecular structure and bonding that occur during electron transfer. In the solid adducts of decamethylferrocene, these techniques can be used to assess the degree of charge transfer in the ground state.

The formation of a charge-transfer complex between decamethylferrocene (Fc*) and an electron acceptor like fullerene (C₆₀) has been investigated using IR spectroscopy. researchgate.nettandfonline.com The vibrational modes of both the donor and acceptor molecules are perturbed upon complexation. For instance, the position and intensity of the C=C stretching modes in C₆₀ and the ring breathing modes in the decamethylferrocenium cation can provide a qualitative measure of the extent of electron transfer.

In a study of a charge-transfer salt based on ferrocene (B1249389)/ferrocenium (B1229745) pairs and Keggin-type polyoxometalates, IR spectroscopy was used to differentiate between the neutral ferrocene and the oxidized ferrocenium cation by examining the fingerprint region of the spectrum (450–500 cm⁻¹). mdpi.com The presence of bands corresponding to both species confirmed the charge-transfer nature of the salt. Similarly, in solid adducts of decamethylferrocene hexafluorophosphate, the appearance of new vibrational bands or significant shifts in existing bands can be correlated with the degree of electron transfer. For example, in a complex with a cyano-based acceptor, the C≡N stretching frequency is a sensitive probe of the electron density on the acceptor molecule. A decrease in this frequency upon complexation is indicative of charge transfer into the antibonding orbitals of the C≡N group.

Characterization of Charge-Transfer Energies and Phase Transitions

The electronic and thermal properties of this compound are intrinsically linked to its molecular structure and the arrangement of its constituent ions in the crystal lattice. Spectroscopic and thermal analysis techniques provide powerful tools to elucidate these characteristics.

Spectroscopic Insights into Charge-Transfer Phenomena

The electronic absorption spectrum of the decamethylferrocenium cation, [Fe(C₅Me₅)₂]⁺, is characterized by distinct charge-transfer (CT) bands. These transitions involve the movement of an electron from a molecular orbital that is predominantly ligand-based (originating from the pentamethylcyclopentadienyl rings) to one that is predominantly metal-based (centered on the iron atom), a process known as ligand-to-metal charge transfer (LMCT).

While specific high-resolution solid-state spectra for this compound are not abundantly available in the public domain, data from related decamethylferrocenium salts and general principles of electronic transitions in such organometallic species allow for a detailed understanding. The intense coloration of decamethylferrocenium salts is a direct consequence of these allowed electronic transitions.

In a generalized representation, the electronic spectrum of a decamethylferrocenium salt would exhibit characteristic absorption bands in the visible and near-infrared regions. These bands are attributable to d-d transitions and the more intense LMCT bands. The precise energies of these transitions are sensitive to the crystalline environment, including the nature of the counter-ion and the packing of the ions in the solid state.

Table 1: Representative Electronic Transitions in Decamethylferrocenium Species

| Transition Type | Typical Energy Range (cm⁻¹) | Description |

| Ligand-to-Metal Charge Transfer (LMCT) | 14,000 - 25,000 | Intense absorptions arising from the excitation of an electron from a Cp* ligand orbital to an iron d-orbital. |

| d-d Transitions | 10,000 - 18,000 | Weaker absorptions resulting from the excitation of an electron between the d-orbitals of the iron center. |

Note: The exact energies can vary based on the specific counter-ion and the physical state (solid vs. solution).

Elucidation of Phase Transitions

Decamethylferrocenium salts are known to exhibit solid-state phase transitions, which are often associated with changes in the ordering of the cations and/or anions within the crystal lattice at different temperatures. These transitions can be investigated using thermal analysis techniques such as Differential Scanning Calorimetry (DSC), which measures the heat flow into or out of a sample as a function of temperature.

Studies on related decamethylferrocenium salts, for instance with the tetracyanoethenide ([TCNE]⁻) anion, have revealed phase transitions at low temperatures. For example, [Fe(C₅Me₅)₂][TCNE] undergoes a transition to a ferromagnetic state at approximately 4.8 K. While this compound is not a charge-transfer complex in the same vein as the TCNE salt, the potential for temperature-induced structural rearrangements remains.

A hypothetical DSC thermogram for this compound might reveal endothermic or exothermic peaks corresponding to such phase transitions. These transitions could be related to subtle changes in the orientation of the [PF₆]⁻ anion or rearrangements of the [Fe(C₅Me₅)₂]⁺ cations within the crystal lattice.

Table 2: Hypothetical Phase Transition Data for a Decamethylferrocenium Salt

| Transition Temperature (K) | Enthalpy of Transition (kJ/mol) | Proposed Nature of Transition |

| ~150 | ~2.5 | Order-disorder transition of the [PF₆]⁻ anion |

| ~250 | ~5.0 | Subtle change in the packing of the decamethylferrocenium cations |

This table is illustrative and based on typical values for similar organometallic salts. Specific experimental data for this compound is required for definitive characterization.

The study of these phase transitions is crucial as they can significantly influence the material's physical properties, including its magnetic and electronic behavior. Low-temperature crystallography would be instrumental in definitively characterizing the structural changes that occur during these transitions.

Applications of Decamethylferrocene Hexafluorophosphate in Advanced Materials Science and Catalysis

Precursors in Organometallic Synthesis

The utility of decamethylferrocene hexafluorophosphate (B91526) as a starting material is rooted in the reactivity of the decamethylferrocenium cation. This cation can undergo various transformations, allowing for the construction of more complex organometallic structures.

Decamethylferrocene hexafluorophosphate is frequently utilized as a precursor in the synthesis of other organometallic compounds. The compound acts as a source of the stable [Fe(C₅(CH₃)₅)₂]⁺ cation, which can then be used in further synthetic steps. The general principle involves the reaction of the ferrocenium (B1229745) salt with nucleophiles. Depending on the reagent and reaction conditions, this can lead to the substitution of ligands or the functionalization of the cyclopentadienyl (B1206354) rings.

For instance, research on the parent compound, ferrocenium hexafluorophosphate, demonstrates how such precursors function. Reactions with phosphorus-based nucleophiles (P-OR) can result in either the complete replacement of a cyclopentadienyl (Cp) ring to form half-sandwich complexes or the direct functionalization of a Cp ring to yield ferrocenylphosphonium salts. researchgate.net This reactivity illustrates a pathway where the ferrocenium core serves as a foundational scaffold for building new metal complexes with tailored electronic and steric properties.

Catalysis and Redox Mediation in Organic Reactions

The reversible one-electron redox couple between neutral decamethylferrocene (DmFc) and the decamethylferrocenium cation ([DmFc]⁺) is central to its role in catalysis. The compound can act as both an oxidizing and a reducing agent, facilitating a variety of organic transformations.

Decamethylferrocene is classified as a weak reducing agent, notable for its ability to be easily oxidized from its iron(II) state to the stable iron(III) decamethylferrocenium cation. wikipedia.org Conversely, the decamethylferrocenium salt serves as a one-electron oxidant. wikipedia.org The ten electron-donating methyl groups on the cyclopentadienyl rings make decamethylferrocene a stronger reducing agent than unsubstituted ferrocene (B1249389). wikipedia.org This enhanced electron density shifts its redox potential, making it suitable for specific chemical environments. wikipedia.org

The ferrocene/ferrocenium couple is a standard reference in electrochemistry. wikipedia.org The strategic substitution on the cyclopentadienyl rings, as seen in the decamethyl- derivative, allows for the fine-tuning of these redox properties for synthetic applications. nih.gov For example, substituted ferrocenium salts have been shown to mediate oxidative reactions, such as bicyclizations, under significantly milder conditions than the parent ferrocenium hexafluorophosphate. nih.gov

Table 1: Comparative Redox Potentials This table displays the difference in reduction potential between the standard ferrocene couple and the decamethylferrocene couple, highlighting the electronic effect of the methyl groups.

| Redox Couple | Reduction Potential (vs. Fc⁺/Fc in CH₂Cl₂) | Source |

| [Fe(C₅H₅)₂]⁺/⁰ | 0.00 V (by definition of reference) | wikipedia.org |

| [Fe(C₅(CH₃)₅)₂]⁺/⁰ | -0.48 V | wikipedia.org |